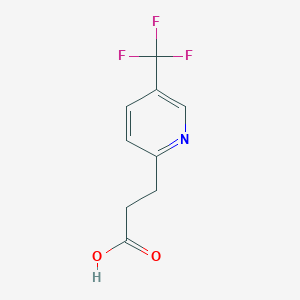
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
概要
説明
“3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid” is a chemical compound with a molecular weight of 253.61 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves a stepwise liquid-phase/vapor–phase reaction . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.61 .科学的研究の応用
Agrochemical Industry
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid: and its derivatives are widely used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is utilized in the synthesis of various agrochemicals due to its unique physicochemical properties that contribute to the efficacy of pesticides .
Pharmaceutical Development
In the pharmaceutical sector, TFMP derivatives, including 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid , have been incorporated into several FDA-approved drugs. These compounds are valued for their pharmacological activities, with the trifluoromethyl group enhancing the biological activity and physical properties of the drugs .
Synthesis of Coordination Polymers
This compound is also employed in the synthesis of new coordination polymers. It reacts with metal salts such as AgNO₃, Cu(NO₃)₂·6H₂O, and Zn(NO₃)₂·6H₂O to form various coordination polymers, which have potential applications in catalysis and materials science .
Veterinary Medicine
Similar to its use in human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. They are part of the active ingredients in medications used to treat diseases in animals, enhancing the effectiveness of these treatments .
Chemical Intermediate
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid: acts as a chemical intermediate in the production of several crop-protection products. Its high demand is attributed to its role in the synthesis of compounds that are crucial for enhancing the yield and quality of crops .
Research on Organic Fluorine Chemistry
The compound is a subject of research in the field of organic fluorine chemistry. Studies focus on understanding the effects of fluorine atoms within organic compounds, which has significant implications for the development of new materials and chemicals .
作用機序
Target of Action
The primary targets of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid are currently unknown. This compound is a derivative of pyridine, which is known to interact with various receptors and enzymes in the body . .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyridine derivatives , this compound could potentially affect multiple pathways
Pharmacokinetics
The pharmacokinetic properties of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. The compound’s bioavailability would depend on these properties. For instance, its solubility in water and organic solvents could influence its absorption and distribution .
Result of Action
Based on the known activities of pyridine derivatives , this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
The action, efficacy, and stability of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other compounds could potentially impact its action through drug-drug interactions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDUBHINNJRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



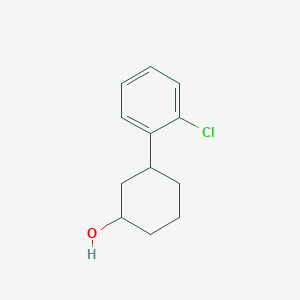

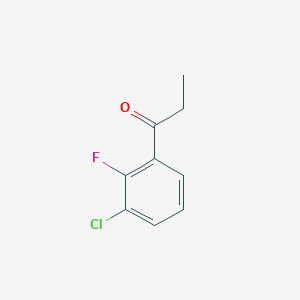
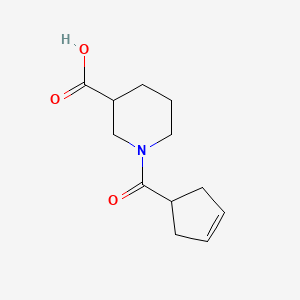
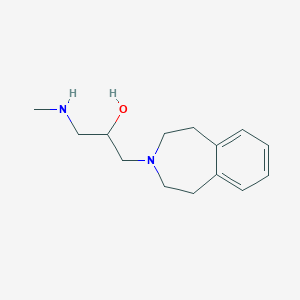
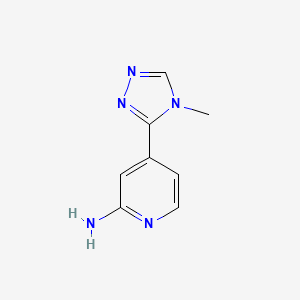
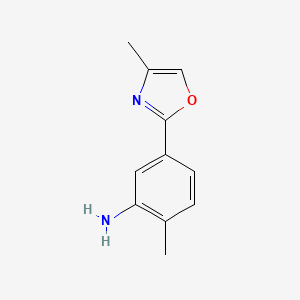
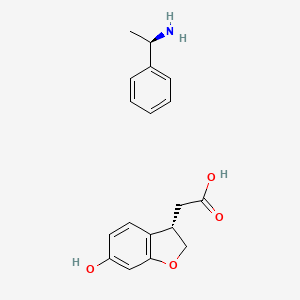
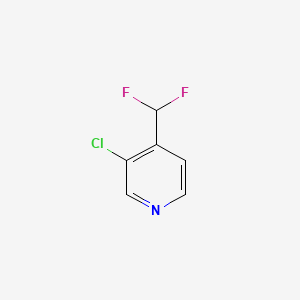
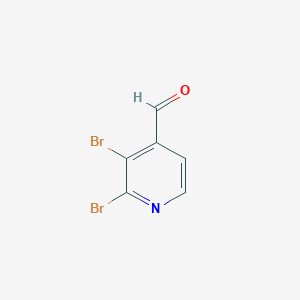
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
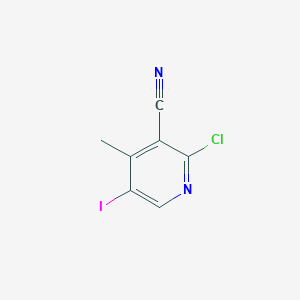
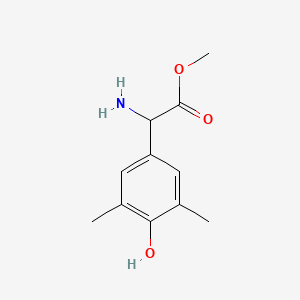
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)